molecular formula C19H20BrNO3 B2536425 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide CAS No. 2034516-54-4

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide

Cat. No.: B2536425
CAS No.: 2034516-54-4
M. Wt: 390.277
InChI Key: YFEIGZRISFQYGC-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C19H20BrNO3 and its molecular weight is 390.277. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

2-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-5-methoxybenzamide, and related compounds, have been explored for their applications in photodynamic therapy (PDT). The ability of certain compounds to generate singlet oxygen and exhibit fluorescence makes them potential candidates for Type II photosensitizers in the treatment of cancer. One study synthesized and characterized new zinc phthalocyanines substituted with benzofuran derivatives, demonstrating their efficacy as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds featuring the 2,3-dihydrobenzofuran core have been investigated for their anticancer properties. A notable example is the synthesis of dihydrobenzofuran lignans and related compounds, which underwent evaluation for potential anticancer activity across a diverse panel of human tumor cell lines. Certain derivatives demonstrated promising activity, particularly against leukemia and breast cancer cell lines, by inhibiting tubulin polymerization, a mechanism suggesting their use as antimitotic and potential antitumor agents (Pieters et al., 1999).

Antioxidant Properties

Research into bromophenol derivatives from marine sources, including compounds structurally related to this compound, has shown significant antioxidant activity. These compounds are capable of scavenging free radicals, indicating their potential utility in food and pharmaceutical applications as natural antioxidants. One study isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent scavenging activity against DPPH and ABTS radicals (Li, Li, Gloer, & Wang, 2012).

Properties

IUPAC Name

2-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-12(9-13-3-6-18-14(10-13)7-8-24-18)21-19(22)16-11-15(23-2)4-5-17(16)20/h3-6,10-12H,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEIGZRISFQYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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